1,2-Isopropylidene Swainsonine
Overview
Description
1,2-Isopropylidene Swainsonine is a derivative of Swainsonine, an indolizidine alkaloidThe compound has a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Isopropylidene Swainsonine can be synthesized through several synthetic routes. One common method involves the protection of Swainsonine with isopropylidene groups. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1,2-Isopropylidene Swainsonine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to Swainsonine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Swainsonine, each with unique chemical and biological properties .
Scientific Research Applications
1,2-Isopropylidene Swainsonine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment and immunomodulation.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1,2-Isopropylidene Swainsonine involves its interaction with specific molecular targets and pathways. It is known to inhibit glycoside hydrolases, particularly those involved in N-linked glycosylation. This inhibition leads to the disruption of glycan processing, resulting in the formation of hybrid-type glycans. The compound also triggers cellular stress responses, including endoplasmic reticulum stress and activation of the MAPK signaling pathway .
Comparison with Similar Compounds
Swainsonine: The parent compound, known for its potent biological activities.
1,2-Dihydroxyindolizidine: A derivative with similar structural features but different functional groups.
8-Hydroxyindolizidine: Another related compound with distinct chemical properties.
Uniqueness: 1,2-Isopropylidene Swainsonine is unique due to its specific isopropylidene protection, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various research applications, particularly in the study of glycosylation processes and enzyme inhibition .
Properties
IUPAC Name |
(3aR,9R,9aR,9bS)-2,2-dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-[1,3]dioxolo[4,5-a]indolizin-9-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2)14-8-6-12-5-3-4-7(13)9(12)10(8)15-11/h7-10,13H,3-6H2,1-2H3/t7-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVZREBCOASZGR-ZYUZMQFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN3CCCC(C3C2O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2CN3CCC[C@H]([C@@H]3[C@@H]2O1)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431938 | |
Record name | 1,2-Isopropylidene Swainsonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85624-09-5 | |
Record name | 1,2-Isopropylidene Swainsonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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